molecular formula C14H19N2O2D3 B602542 Rivastigmine-d3 CAS No. 1133229-21-6

Rivastigmine-d3

カタログ番号: B602542
CAS番号: 1133229-21-6
分子量: 253.36
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

An isotope labelled of Rivastigmine. Rivastigmine is a parasympathomimetic or cholinergic agent for the treatment of dementia.

科学的研究の応用

Alzheimer's Disease Treatment

Rivastigmine has been extensively studied for its efficacy in treating mild to moderate Alzheimer's disease. A multicenter trial demonstrated that patients receiving rivastigmine patches showed modest improvements in cognitive function as measured by the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) compared to placebo groups .

Key Findings:

  • Efficacy : Patients treated with rivastigmine exhibited a statistically significant reduction in cognitive decline over 24 weeks.
  • Tolerability : Adverse events were reported at similar rates between treatment and placebo groups, indicating a favorable safety profile .

Parkinson's Disease Dementia

Rivastigmine is also indicated for dementia associated with Parkinson's disease. Clinical studies have shown that rivastigmine can improve cognitive deficits and activities of daily living in these patients . The compound's dual action on cholinergic pathways makes it particularly effective in this population.

Clinical Insights:

  • Symptomatic Relief : Patients often report enhanced quality of life due to improved cognitive function and reduced behavioral symptoms.
  • Long-Term Benefits : Open-label studies suggest sustained cognitive benefits over extended treatment periods .

Potential Disease Modification

Recent research has suggested that rivastigmine may have disease-modifying properties beyond its symptomatic effects. Studies indicate that rivastigmine can influence amyloid precursor protein processing, potentially directing it toward non-amyloidogenic pathways . This mechanism could offer new therapeutic avenues for Alzheimer's disease management.

Research Highlights:

  • Non-Amyloidogenic Pathway : Rivastigmine's ability to modify protein processing may reduce amyloid plaque formation, a hallmark of Alzheimer's pathology.
  • Transgenic Models : Animal studies have demonstrated rivastigmine's effects on cognitive decline and amyloid pathology, warranting further investigation into its long-term benefits .

Data Tables

Study TypePopulationTreatment DurationKey Outcomes
Multicenter Trial300 Alzheimer’s patients24 weeksCognitive improvement (ADAS-Cog)
Open-label Study969 Alzheimer’s patients18 monthsSustained cognitive function
Efficacy ComparisonParkinson’s dementia6 monthsImproved daily living activities

Case Studies

  • Case Study on Alzheimer’s Patients with Vascular Risk Factors :
    • A study involving patients with vascular risk factors indicated greater clinical benefits from rivastigmine treatment compared to those without such factors. Improvements were noted in cognition and daily living activities, suggesting that underlying health conditions may influence treatment efficacy .
  • Longitudinal Study on Rivastigmine Patch :
    • An open-label study tracked patients over 18 months, revealing that those treated with the rivastigmine patch maintained cognitive function better than those who did not receive treatment. This suggests long-term benefits of rivastigmine beyond initial symptomatic relief .

特性

CAS番号

1133229-21-6

分子式

C14H19N2O2D3

分子量

253.36

純度

95% by HPLC; 98% atom D;

関連するCAS

123441-03-2 (unlabelled)

同義語

(S)-3-(1-(dimethylamino)ethyl)phenyl ethyl(methyl-d3)carbamate

タグ

Rivastigmine

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。